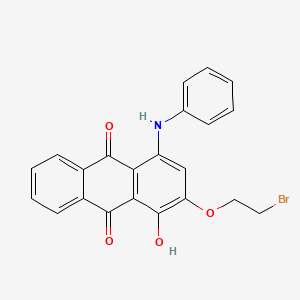
4-Anilino-2-(2-bromoethoxy)-1-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by its complex structure, which includes a bromoethoxy group, a hydroxy group, and a phenylamino group attached to an anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.
Amination: The phenylamino group is added through an amination reaction, typically using aniline in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The anthraquinone core can be reduced to anthracene using reducing agents such as sodium borohydride.
Substitution: The bromoethoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl group.
Reduction: Conversion to anthracene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds with active sites, while the bromoethoxy group can participate in halogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-bis(2-bromoethoxy)anthracene-9,10-dione
- 2-(tert-pentyl)anthracene-9,10-dione
- (4-(2-bromoethoxy)-phenyl)(phenyl)methanone
Uniqueness
2-(2-Bromoethoxy)-1-hydroxy-4-(phenylamino)anthracene-9,10-dione is unique due to the presence of both a hydroxy group and a phenylamino group on the anthracene-9,10-dione core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61556-36-3 |
|---|---|
Formule moléculaire |
C22H16BrNO4 |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
4-anilino-2-(2-bromoethoxy)-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H16BrNO4/c23-10-11-28-17-12-16(24-13-6-2-1-3-7-13)18-19(22(17)27)21(26)15-9-5-4-8-14(15)20(18)25/h1-9,12,24,27H,10-11H2 |
Clé InChI |
YBBMALCFAZKRJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)O)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


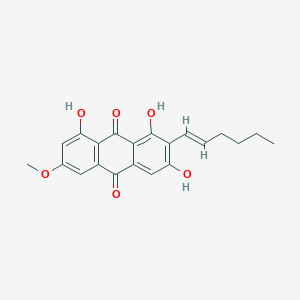
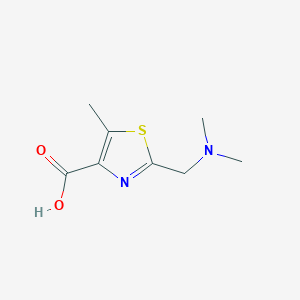
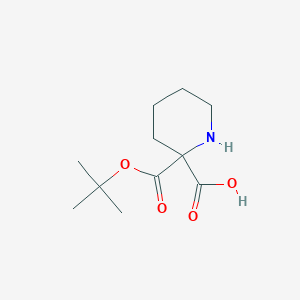
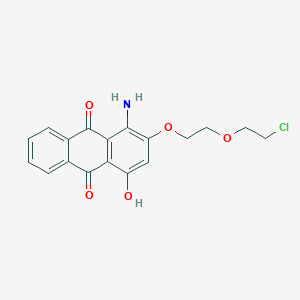

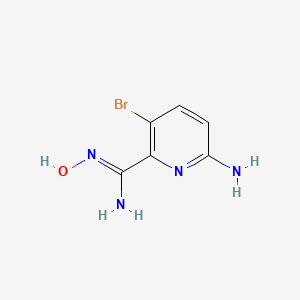
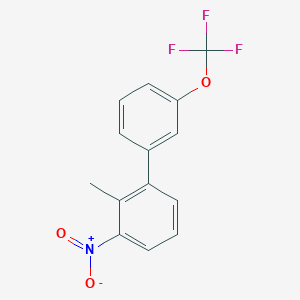
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)
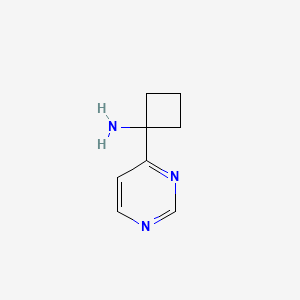
![Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13140561.png)
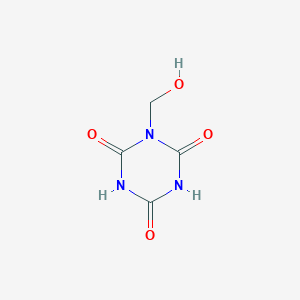
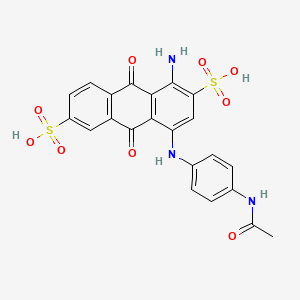
![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)
